molecular formula C20H29NO4S B1614882 N-(2-hydroxy-1-methyl-2-phenylethyl)-N,7,7-trimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulphonamide CAS No. 25442-88-0

N-(2-hydroxy-1-methyl-2-phenylethyl)-N,7,7-trimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulphonamide

Cat. No.: B1614882
CAS No.: 25442-88-0
M. Wt: 379.5 g/mol
InChI Key: DMEGGTHGTDTORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-1-methyl-2-phenylethyl)-N,7,7-trimethyl-2-oxobicyclo[221]heptane-1-methanesulphonamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of N-(2-hydroxy-1-methyl-2-phenylethyl)-N,7,7-trimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulphonamide involves multiple steps. The initial step typically includes the formation of the bicyclic core, followed by the introduction of the sulfonamide group. Specific reaction conditions and reagents are used to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

N-(2-hydroxy-1-methyl-2-phenylethyl)-N,7,7-trimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulphonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with proteins, thereby affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other bicyclic sulfonamides and derivatives of camphorsulfonic acid. Compared to these compounds, N-(2-hydroxy-1-methyl-2-phenylethyl)-N,7,7-trimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulphonamide may exhibit unique properties due to its specific structure and functional groups. This uniqueness can be leveraged in various applications where other compounds may not be as effective .

Properties

CAS No.

25442-88-0

Molecular Formula

C20H29NO4S

Molecular Weight

379.5 g/mol

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylmethanesulfonamide

InChI

InChI=1S/C20H29NO4S/c1-14(18(23)15-8-6-5-7-9-15)21(4)26(24,25)13-20-11-10-16(12-17(20)22)19(20,2)3/h5-9,14,16,18,23H,10-13H2,1-4H3

InChI Key

DMEGGTHGTDTORS-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)O)N(C)S(=O)(=O)CC23CCC(C2(C)C)CC3=O

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)S(=O)(=O)CC23CCC(C2(C)C)CC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.